molecular formula C25H26F2N6O2 B11438175 7-[(4-Fluorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

7-[(4-Fluorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11438175
M. Wt: 480.5 g/mol
InChI Key: WXGGHMHIVNEXCO-UHFFFAOYSA-N
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Description

7-[(4-Fluorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a purine-2,6-dione derivative with dual fluorinated aromatic substitutions. Its structure features:

  • Position 8: A 4-(2-fluorophenyl)piperazinylmethyl group, introducing conformational flexibility and electronic modulation due to the fluorophenyl substituent.

This compound belongs to a class of adenosine receptor modulators, where fluorination is hypothesized to improve metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .

Properties

Molecular Formula

C25H26F2N6O2

Molecular Weight

480.5 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H26F2N6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-17-7-9-18(26)10-8-17)21(28-23)16-31-11-13-32(14-12-31)20-6-4-3-5-19(20)27/h3-10H,11-16H2,1-2H3

InChI Key

WXGGHMHIVNEXCO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Methylation of the Purine Core

The purine-2,6-dione core is methylated at the 1- and 3-positions using methyl iodide in the presence of a base such as potassium carbonate. This reaction is typically conducted in dimethylformamide (DMF) at 60–80°C for 12–24 hours, achieving >90% yield.

Introduction of the 4-Fluorophenylmethyl Group

The 7-position is functionalized via nucleophilic substitution or alkylation. For example, 4-fluorobenzyl bromide reacts with the methylated purine core in tetrahydrofuran (THF) under reflux, catalyzed by sodium hydride. This step yields the 7-[(4-fluorophenyl)methyl] intermediate with ~85% efficiency.

Attachment of the Piperazine Moiety

The 8-position is modified using 4-(2-fluorophenyl)piperazine, which is coupled via a methylene bridge. This step employs a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, achieving moderate yields (70–75%).

Reaction Optimization and Catalysis

Optimizing reaction conditions is critical for improving yield and purity. Key parameters include:

ParameterOptimal ConditionEffect on YieldSource
Temperature60–80°CMaximizes kinetics without side reactions
SolventDMF or THFEnhances solubility of intermediates
CatalystPd(OAc)₂ for couplingIncreases cross-coupling efficiency
Reaction Time12–24 hoursEnsures completion of slow substitutions

For instance, substituting THF with dimethylacetamide (DMA) in the piperazine coupling step improves yield by 15% due to better stabilization of the transition state.

Industrial Production Methods

Scalable synthesis requires cost-effective and efficient protocols. Continuous flow chemistry has been proposed for large-scale production, offering advantages over batch processes:

MethodBatch ProcessContinuous Flow
Yield70–75%85–90%
Purity95%98%
Throughput1 kg/day5 kg/day
Solvent ConsumptionHighReduced by 40%

Continuous flow systems enable precise control over reaction parameters, minimizing side products and reducing purification demands.

Purification and Characterization

Final purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients, followed by recrystallization from ethanol. Analytical data for the target compound include:

  • Molecular Formula : C₁₈H₁₈F₂N₄O₂

  • Molecular Weight : 376.36 g/mol

  • Melting Point : 168–170°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 3.85 (s, 6H, N-CH₃).

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents at the 7- and 8-positions hinder reaction progress. Using polar aprotic solvents (e.g., DMA) and elevated temperatures (80°C) alleviates steric effects, improving coupling efficiency.

Byproduct Formation

Competing reactions during piperazine attachment generate undesired isomers. Employing orthogonal protecting groups or kinetic control strategies reduces byproduct formation by 30%.

Comparative Analysis with Analogous Compounds

Structural analogs highlight the impact of substituents on synthesis:

CompoundKey SubstituentSynthesis YieldReference
7-Benzyl-1,3-dimethylpurine-2,6-dioneBenzyl group80%
8-Piperazin-1-ylpurine-2,6-dioneUnsubstituted piperazine65%
Target CompoundDual fluorinated groups75%

The dual fluorination in the target compound necessitates stringent reaction controls but enhances biological activity .

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings or the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that purine derivatives, including this compound, exhibit significant anticancer properties. The structural modifications in the purine ring can enhance the selectivity and potency against various cancer cell lines. Studies have demonstrated that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth .

Antidepressant Properties
The compound's piperazine moiety suggests potential applications in treating depression and anxiety disorders. Piperazine derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation. Preliminary studies suggest that modifications to the piperazine structure can enhance the binding affinity to these receptors, leading to improved antidepressant effects .

Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes associated with disease processes. For instance, it may act as an inhibitor of certain kinases involved in cancer progression. Inhibition of these enzymes can disrupt critical signaling pathways, thereby slowing down tumor growth and metastasis .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of related purine derivatives. The compound may provide protection against neurodegenerative diseases by modulating neuroinflammatory responses and reducing oxidative stress within neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

Study Focus Findings
Study AAnticancer efficacyDemonstrated significant inhibition of tumor growth in vitro and in vivo models using a similar purine derivative.
Study BAntidepressant effectsShowed improved behavioral outcomes in animal models of depression when administered with this compound.
Study CNeuroprotective propertiesReported reduced markers of oxidative stress and inflammation in neuronal cultures treated with related compounds.

Mechanism of Action

The mechanism of action for 7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating them. The molecular targets could include purine-binding proteins or enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and pharmacological implications of the target compound with analogs from the evidence:

Compound Name Substituents at Position 7 Substituents at Position 8 Molecular Weight Key Pharmacological Implications Reference
Target Compound: 7-[(4-Fluorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione 4-Fluorophenylmethyl 4-(2-Fluorophenyl)piperazinylmethyl ~490 (estimated) Enhanced selectivity for adenosine A2A receptors due to dual fluorination; improved metabolic stability.
7-(4-Methylbenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione 4-Methylbenzyl 4-Phenylpiperazinyl 444.53 Lower lipophilicity than fluorinated analogs; potential for reduced CNS penetration.
7-Cinnamyl-8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6-dione Cinnamyl 4-(4-Fluorophenyl)piperazinylmethyl 488.6 Bulkier cinnamyl group may reduce binding affinity but increase solubility. Single fluorine optimizes electronic effects.
8-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-methyl-7H-purine-2,6-dione Not specified (likely H or methyl) 4-(4-Methoxyphenyl)piperazinyl ~450 (estimated) Methoxy group’s electron-donating effects may weaken receptor binding compared to electron-withdrawing fluorine.
8-[(4-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione 4-Fluorophenylmethylsulfanyl Methyl 334.37 Sulfur linkage increases oxidation susceptibility; reduced stability compared to methylene-linked analogs.

Substituent Effects on Bioactivity

  • Fluorine vs. Methoxy Groups: Fluorine’s electron-withdrawing nature enhances binding to adenosine receptors by mimicking the electronegative regions of endogenous ligands. Methoxy groups, being electron-donating, show weaker interactions in computational models .
  • In contrast, the target compound’s 4-fluorophenylmethyl group balances bulk and flexibility .
  • Piperazine Modifications: The 2-fluorophenyl group on the piperazine ring in the target compound may induce torsional strain, favoring a conformation that aligns with receptor subpockets. Non-fluorinated piperazines (e.g., phenyl or methoxyphenyl) lack this effect .

Pharmacokinetic Considerations

  • Lipophilicity: The target compound’s dual fluorination increases logP compared to non-fluorinated analogs, likely enhancing blood-brain barrier penetration. For example, the 4-methylbenzyl analog (logP ~2.5) is less lipophilic than the target compound (estimated logP ~3.1) .
  • Metabolic Stability: Fluorine reduces susceptibility to cytochrome P450-mediated oxidation, as seen in related compounds with extended plasma half-lives (e.g., 12k in has a t1/2 of 6.2 hours vs. 3.8 hours for non-fluorinated analogs) .

Biological Activity

The compound 7-[(4-Fluorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a synthetic derivative with potential pharmacological applications. Its structure suggests interactions with various biological targets, particularly in the central nervous system (CNS). This article reviews its biological activity, focusing on receptor interactions, pharmacokinetics, and therapeutic potentials.

Chemical Structure

The compound features a purine backbone with fluorinated phenyl and piperazine moieties, which may enhance its binding affinity and selectivity for specific receptors.

Receptor Interactions

Research indicates that this compound exhibits significant activity at several receptor types:

  • Serotonin Receptors : It has been shown to interact with 5-HT receptors, particularly 5-HT_2A and 5-HT_1A, which are implicated in mood regulation and psychotropic effects. The compound's affinity for these receptors suggests potential use in treating mood disorders or anxiety .
  • Dopamine Receptors : The compound also displays binding affinity for dopamine D2 receptors. This interaction is crucial for its potential application in managing schizophrenia and other dopamine-related disorders .

Pharmacological Effects

The compound has demonstrated various pharmacological effects in preclinical studies:

  • Antidepressant-like Activity : In behavioral models, administration of the compound resulted in reduced depressive-like behaviors in rodent models, indicating its potential as an antidepressant .
  • Anxiolytic Effects : Studies have shown that the compound can reduce anxiety-like behaviors in animal models, suggesting a role as an anxiolytic agent .
  • Antipsychotic Potential : Given its activity at both serotonin and dopamine receptors, it may have antipsychotic properties similar to existing treatments .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Preliminary studies indicate good oral bioavailability, which is critical for effective dosing regimens.
  • Metabolism : The metabolic pathways are not fully elucidated; however, initial findings suggest hepatic metabolism with possible active metabolites contributing to its pharmacological effects.

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

  • Study on Mood Disorders : A study involving patients with major depressive disorder treated with a related compound showed significant improvement in depressive symptoms compared to placebo controls .
  • Anxiety Management : Another clinical trial assessed the anxiolytic effects of a similar piperazine derivative, reporting substantial reductions in anxiety scores among participants .

Data Table

PropertyValue/Description
Molecular FormulaC20H22F2N6O2
Molecular Weight414.43 g/mol
Primary Targets5-HT_2A, 5-HT_1A, D2
Oral Bioavailability>42.6% (in rats)
Behavioral EffectsAntidepressant-like, anxiolytic

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they methodologically addressed?

The synthesis involves multi-step reactions, including:

  • Step 1 : Functionalization of the purine-2,6-dione core with a 4-fluorophenylmethyl group via nucleophilic substitution under anhydrous conditions .
  • Step 2 : Introduction of the piperazine moiety substituted with a 2-fluorophenyl group, requiring precise temperature control (0–5°C) to avoid side reactions .
  • Step 3 : Final purification using preparative HPLC with a mobile phase of methanol/sodium acetate buffer (pH 4.6) to isolate the target compound from regioisomers . Key Challenge : Competing alkylation at the N7 vs. N9 positions of the purine core. Mitigated by using bulky bases like DBU to direct substitution .

Q. Which spectroscopic and analytical methods are critical for structural validation?

  • 19F NMR : Identifies fluorine environments (e.g., 4-fluorophenyl vs. 2-fluorophenyl groups) with shifts typically at δ −110 to −115 ppm .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ at m/z 457.23 for C24H30F2N6O2) and detects trace impurities .
  • X-ray crystallography : Resolves spatial arrangement of the piperazine and purine moieties (e.g., torsion angles < 10° between aromatic rings) .

Advanced Research Questions

Q. How can researchers design assays to evaluate receptor-binding specificity?

  • Radioligand displacement assays : Use tritiated analogs (e.g., [3H]-DPCPX for adenosine A1/A2A receptors) to measure IC50 values. Normalize data against non-specific binding using 1 μM theophylline .
  • Functional cAMP assays : Transfect HEK293 cells with adenosine receptors; quantify cAMP inhibition via ELISA (e.g., EC50 < 50 nM for A2A antagonism) . Pitfall : Fluorine substituents may alter lipophilicity, affecting membrane permeability. Counteract by measuring logP values (e.g., 2.8 ± 0.2 via shake-flask method) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Batch variability analysis : Compare impurity profiles (e.g., residual palladium < 0.1% via ICP-MS) to exclude catalyst interference .
  • Assay normalization : Use internal standards (e.g., CGS-21680 for A2A receptor studies) to control for inter-lab variability in EC50/IC50 values . Example : Discrepancies in A1 receptor affinity (Ki = 12 nM vs. 45 nM) traced to differences in membrane preparation protocols .

Q. How to optimize structure-activity relationships (SAR) for fluorinated analogs?

  • Substituent scanning : Replace 4-fluorophenyl with 3-Cl or 2-CF3 groups to assess steric/electronic effects on receptor binding .
  • Molecular docking : Use AutoDock Vina to model interactions with adenosine receptor residues (e.g., π-π stacking with His264 in A2A) . Key Finding : 2-Fluorophenyl on piperazine enhances selectivity for A2A over A1 receptors (10-fold vs. 3-fold for non-fluorinated analogs) .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Fluorinated Purine Derivatives

CompoundA1 Ki (nM)A2A Ki (nM)Selectivity (A2A/A1)
Target Compound35 ± 212 ± 12.9
7-(3-Cl-Benzyl) Analog 28 ± 39 ± 0.53.1
Non-Fluorinated Piperazine110 ± 1095 ± 81.2

Q. Table 2. Key Synthetic Parameters

StepReactionYield (%)Critical Parameter
1Purine alkylation65Anhydrous DMF, 60°C, 12 h
2Piperazine conjugation450°C, slow addition of EDC.HCl
3Purification85HPLC (C18, 70:30 MeOH/buffer)

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